ARCC-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPAJELXESPTNF-PPZGWQTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H56F3N7O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARCC-4 Mechanism of Action in Androgen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Androgen Receptor (AR) is a pivotal driver of prostate cancer progression. While therapies targeting AR signaling, such as enzalutamide, have been effective, the emergence of resistance remains a significant clinical challenge. ARCC-4, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy that circumvents traditional inhibition by inducing the targeted degradation of the AR protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the molecular interactions and cellular processes that lead to the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor. This document includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to simultaneously bind to the Androgen Receptor and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate the AR protein.[1][2][3] This approach of targeted protein degradation offers several advantages over traditional occupancy-based inhibition, including the potential to overcome resistance mechanisms associated with AR mutations or overexpression.[3][4]
This compound is structurally composed of three key components:
-
An AR-binding moiety derived from the non-steroidal antiandrogen, enzalutamide, which provides high-affinity binding to the ligand-binding domain of the AR.[2]
-
A linker of optimized length and composition that connects the two ends of the molecule.
-
A von Hippel-Lindau (VHL) E3 ligase-recruiting ligand , which engages the VHL E3 ubiquitin ligase complex.[1][2]
By bringing the AR and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR, marking it for degradation by the 26S proteasome.[5][6]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound in inducing AR degradation have been quantified across various prostate cancer cell lines. The key parameters used to evaluate its activity are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| Parameter | Cell Line | Value | Reference |
| DC50 | VCaP | 5 nM | [1][2] |
| Dmax | VCaP | >95% | [1][2] |
| Near-complete Degradation | Prostate Cancer Cells | >98% (at 100 nM, 12 hours) | [1][2] |
Table 1: Quantitative Degradation Parameters of this compound
Mechanism of Action: A Step-by-Step Breakdown
The degradation of the Androgen Receptor by this compound is a multi-step process that occurs within the cellular environment.
-
Cellular Entry: this compound, being a small molecule, is cell-permeable and enters the cytoplasm.
-
Ternary Complex Formation: Inside the cell, this compound acts as a molecular bridge, facilitating the formation of a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase.[1][2] This proximity is crucial for the subsequent ubiquitination event.
-
Ubiquitination of AR: The VHL E3 ligase, now in close proximity to the AR, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR protein. This results in the formation of a polyubiquitin chain on the AR.[5]
-
Proteasomal Recognition and Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome. The proteasome unfolds and de-ubiquitinates the AR, feeding the polypeptide chain into its catalytic core where it is degraded into small peptides.[5][6]
-
Recycling of Components: this compound is released after inducing the ubiquitination of the AR and can then engage another AR molecule, acting catalytically to induce the degradation of multiple AR proteins. The ubiquitin molecules are also recycled by deubiquitinating enzymes (DUBs).
Experimental Protocols
The following protocols are foundational for characterizing the mechanism of action of this compound.
Western Blotting for AR Degradation
This protocol is used to quantify the reduction in AR protein levels following this compound treatment.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-AR, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize AR levels to the loading control.
siRNA-mediated Knockdown of VHL
This experiment confirms the VHL-dependency of this compound-mediated AR degradation.
Materials:
-
VCaP cells
-
siRNA targeting VHL (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
This compound
Procedure:
-
Seed VCaP cells in 6-well plates.
-
On the day of transfection, dilute siRNA and Lipofectamine RNAiMAX separately in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
After the knockdown period, treat the cells with this compound (e.g., 100 nM) for 12 hours.
-
Harvest cell lysates and perform Western blotting for AR and VHL to confirm knockdown and assess AR degradation as described in Protocol 4.1.
Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay
This assay is used to detect the polyubiquitination of AR induced by this compound.
Materials:
-
VCaP cells
-
This compound
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% glycerol, with protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide)
-
Agarose-TUBE1 beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Treat VCaP cells with this compound and a proteasome inhibitor for 2-4 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in the specialized lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with Agarose-TUBE1 beads for 4 hours to overnight at 4°C with rotation to capture polyubiquitinated proteins.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the captured proteins by boiling the beads in elution buffer.
-
Analyze the eluates by Western blotting using an anti-AR antibody to detect polyubiquitinated AR.
Co-Immunoprecipitation of AR and VHL
This protocol demonstrates the this compound-dependent interaction between AR and VHL.
Materials:
-
VCaP cells
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
-
Primary antibodies for Western blotting: Rabbit anti-VHL, Mouse anti-AR
Procedure:
-
Treat VCaP cells with this compound or DMSO for 1-2 hours.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins.
-
Analyze the eluates by Western blotting for the presence of VHL and AR. An increased VHL signal in the this compound-treated sample indicates a PROTAC-induced interaction.
Conclusion
This compound represents a promising therapeutic agent that induces the degradation of the Androgen Receptor through a novel mechanism of action. By hijacking the VHL E3 ubiquitin ligase, this compound effectively marks the AR for proteasomal degradation, leading to a potent and sustained reduction in AR protein levels. This technical guide provides a comprehensive overview of the molecular events involved in this process, supported by quantitative data and detailed experimental protocols. The methodologies and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology who are investigating targeted protein degradation as a therapeutic modality. The continued exploration of PROTACs like this compound holds significant promise for overcoming drug resistance in prostate cancer and other AR-driven diseases.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
ARCC-4 PROTAC: A Technical Guide to Structure, Mechanism, and Evaluation
Core Structure and Physicochemical Properties
ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the degradation of the Androgen Receptor (AR). Structurally, it is a heterobifunctional molecule that links an AR antagonist, enzalutamide, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite architecture—composed of a warhead (AR ligand), a recruiting element (VHL ligand), and a connecting linker—is the cornerstone of its function.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₅₃H₅₆F₃N₇O₇S₂ |
| Molecular Weight | 1024.18 g/mol |
| CAS Number | 1973403-00-7 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor. The process unfolds in a cyclical manner, allowing a single molecule of this compound to induce the degradation of multiple AR proteins.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity is the critical initiating event for AR degradation.[3]
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the Androgen Receptor, resulting in a polyubiquitin chain attached to the AR.
-
Proteasomal Recognition and Degradation: The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged AR into smaller peptides, effectively eliminating it from the cell.
-
Recycling of this compound: Following the degradation of the AR, this compound is released and can bind to another Androgen Receptor and VHL E3 ligase, initiating another cycle of degradation.
This catalytic mode of action distinguishes PROTACs like this compound from traditional inhibitors, as they do not require sustained high concentrations to maintain their therapeutic effect.[3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in various prostate cancer cell lines. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Degradation Potency and Efficacy of this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ | Treatment Time (hours) | Reference |
| VCaP | 5 | >95% | 20 | |
| VCaP | - | >98% | 12 | |
| LNCaP | - | >90% (at 100 nM) | 6 | [4] |
Comparative Proliferative Inhibition in VCaP Cells
| Compound | IC₅₀ (nM) | Reference |
| This compound | 3 | [4] |
| Enzalutamide | 81 | [4] |
| Epimer Control | 134 | [4] |
Degradation of Clinically Relevant AR Mutants by this compound
This compound has demonstrated efficacy in degrading various AR mutants associated with resistance to antiandrogen therapies.
| AR Mutant | Description | This compound Activity | Reference |
| F876L | Confers resistance to enzalutamide | Effective Degradation | [4] |
| T877A | Confers resistance to enzalutamide | Effective Degradation | [4] |
| L702H | Associated with resistance | Effective Degradation | [5] |
| H874Y | Associated with resistance | Effective Degradation | [5] |
| M896V | Associated with resistance | Effective Degradation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are protocols for key experiments used to characterize this PROTAC.
Western Blotting for AR Degradation
This protocol is for determining the extent of AR protein degradation following treatment with this compound.
Materials:
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
This compound, enzalutamide, and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR, Anti-VHL, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 6, 12, 20, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control (e.g., GAPDH) to determine the percentage of AR degradation.
Tandem Ubiquitin Binding Element (TUBE1) Pull-Down Assay
This assay is used to confirm that this compound induces the polyubiquitination of the Androgen Receptor.[5]
Materials:
-
VCaP cells
-
This compound and control compounds
-
Lysis buffer with deubiquitinase inhibitors (e.g., N-ethylmaleimide, PR-619)
-
TUBE1 agarose beads
-
SDS sample buffer
Procedure:
-
Cell Treatment: Treat VCaP cells with 1 µM of this compound or control compounds for 2.5 hours.[5]
-
Cell Lysis: Lyse the cells in the specialized lysis buffer containing deubiquitinase inhibitors.
-
Incubation with TUBE1 Beads: Incubate the cleared cell lysates with TUBE1 agarose beads for 2 hours at 4°C to capture polyubiquitinated proteins.[5]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured proteins by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-AR antibody to detect polyubiquitinated AR.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the Androgen Receptor.
General Principles and Workflow:
This type of assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-R1881) for binding to the Androgen Receptor.
Procedure Outline:
-
Preparation: Prepare a source of Androgen Receptor, typically from cell lysates or purified protein.
-
Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of a high-affinity radioligand for AR (e.g., [³H]-R1881) and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a filter mat that traps the receptor-ligand complexes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ can then be converted to a binding affinity constant (Ki).
References
- 1. nacalai.com [nacalai.com]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ARCC-4: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development of ARCC-4, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). AR signaling is a critical driver in the progression of prostate cancer, and targeting AR for degradation represents a promising therapeutic strategy to overcome resistance to traditional androgen receptor antagonists.[1][2][3][4][5]
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of the Androgen Receptor.[1][6][7] It is classified as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][8]
Developed as a derivative of the established AR antagonist enzalutamide, this compound links this AR-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][9] This design allows this compound to effectively hijack the cell's natural protein disposal system to specifically eliminate the AR protein.[4][8] Preclinical studies have demonstrated that this degradation approach offers significant advantages over simple inhibition, particularly in models of drug resistance.[2][3][5][10][11]
Mechanism of Action
This compound operates through a catalytic mechanism that involves the formation of a ternary complex between the Androgen Receptor, this compound, and the VHL E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[4][10]
Unlike traditional inhibitors like enzalutamide which require sustained high concentrations to block AR function, this compound can act catalytically, with a single molecule capable of inducing the degradation of multiple AR proteins.[1][2] This leads to a profound and durable suppression of AR signaling.
Quantitative Data Summary
This compound has demonstrated high potency and efficacy in degrading the Androgen Receptor across various prostate cancer cell lines. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | VCaP | 5 nM | [1][6][7][9] |
| Dₘₐₓ (Degradation) | VCaP | >95% | [1][6] |
| Degradation at 100 nM | VCaP, LNCaP | >98% (at 12 hours) | [6][9] |
| Degradation Time | VCaP, LNCaP | >90% depletion by 6 hours (at 100 nM) |
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | Treatment (6 days) | Proliferation Inhibition | Reference |
| VCaP | This compound | Potent Inhibition | [2] |
| LNCaP/AR | This compound | Potent Inhibition | [2] |
| VCaP | Enzalutamide | Less potent than this compound | [2] |
| LNCaP/AR | Enzalutamide | Less potent than this compound | [2] |
Table 2: Anti-proliferative Effects of this compound vs. Enzalutamide
This compound is also effective against clinically relevant AR point mutants (e.g., F876L, T877A) that are associated with resistance to antiandrogen therapies.[2][10][12]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cell Culture
-
Cell Lines: VCaP and LNCaP prostate cancer cell lines are commonly used.
-
Culture Medium: For VCaP cells, DMEM is supplemented with 10% Fetal Bovine Serum (FBS). For LNCaP cells, RPMI-1640 medium is used, also supplemented with 10% FBS.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments involving hormonal stimulation, cells are often cultured in media with charcoal-stripped serum (CSS) to deplete endogenous androgens.[2]
Western Blotting for AR Degradation
This assay is used to quantify the amount of AR protein in cells following treatment.
-
Cell Lysis: After treatment with this compound or control compounds for the desired time, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-tubulin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the protein bands.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[12]
-
Treatment: Cells are treated with a serial dilution of this compound, enzalutamide, or vehicle control for a period of up to 6 days.[2]
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the percentage of proliferation inhibition. GI₅₀ values are calculated from the dose-response curves.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well white-walled plate and treated with the compounds for a specified time (e.g., 48 hours).[2]
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is mixed on a plate shaker and incubated at room temperature for 30-60 minutes in the dark.
-
Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.
Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay
This assay is used to confirm that this compound induces the polyubiquitination of the Androgen Receptor.
-
Cell Treatment and Lysis: VCaP cells are treated with this compound, a proteasome inhibitor (e.g., epoxomicin) to allow accumulation of polyubiquitinated proteins, and a vehicle control. Cells are then lysed in a buffer containing TUBEs.
-
Capture of Ubiquitinated Proteins: The lysate is incubated with an affinity resin (e.g., glutathione agarose for GST-tagged TUBEs) to capture the TUBE-polyubiquitin complexes.
-
Washing and Elution: The resin is washed to remove non-specifically bound proteins. The captured proteins are then eluted.
-
Western Blot Analysis: The eluate is analyzed by western blotting using an antibody against the Androgen Receptor to detect the presence of polyubiquitinated AR.
Conclusion and Future Directions
This compound is a highly potent PROTAC degrader of the Androgen Receptor that demonstrates significant advantages over the traditional inhibitor enzalutamide in preclinical models of prostate cancer.[2][10] Its ability to effectively degrade wild-type and mutant AR, induce apoptosis, and inhibit cell proliferation highlights the therapeutic potential of targeted protein degradation for overcoming drug resistance in AR-driven cancers.[1][2][10] While this compound itself serves as a valuable tool compound for studying AR biology, the principles of its design inform the development of next-generation AR degraders with optimized pharmacokinetic and pharmacodynamic properties for clinical translation.[1][10] Future work will likely focus on developing orally bioavailable AR degraders and evaluating their efficacy and safety in in vivo models and ultimately in clinical trials for castration-resistant prostate cancer.
References
- 1. 3.8. Caspase-3 and -7 Enzyme Activity Assay [bio-protocol.org]
- 2. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. 4.13. Caspase 3/7 Activity Assay [bio-protocol.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-3/7 activity assay [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. lifesensors.com [lifesensors.com]
- 11. researchgate.net [researchgate.net]
- 12. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
ARCC-4: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARCC-4 is a potent, low-nanomolar degrader of the Androgen Receptor (AR) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] By co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This event-driven pharmacology offers a significant advantage over traditional occupancy-based inhibitors like enzalutamide, particularly in the context of drug resistance.[2][3][4] This technical guide provides an in-depth analysis of this compound's target selectivity, a critical aspect for its therapeutic potential, and details the experimental methodologies used to characterize its on- and off-target effects.
On-Target Activity: Potent and Selective Degradation of the Androgen Receptor
This compound demonstrates high potency in degrading the Androgen Receptor in various prostate cancer cell lines. It achieves a 50% degradation concentration (DC50) in the low nanomolar range and can eliminate over 95% of the cellular AR protein.[5][6] This robust on-target activity extends to clinically relevant AR mutants that confer resistance to conventional antiandrogen therapies.[7]
Quantitative On-Target Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | VCaP | 5 nM | [1] |
| Dmax | VCaP | >95% | [5] |
| AR Degradation | LNCaP (100 nM, 12h) | >98% | [1] |
Target Selectivity and Off-Target Profile
A crucial aspect of any therapeutic agent is its selectivity for the intended target. This compound has been evaluated for its effects on other nuclear hormone receptors and through broader proteomic screens to identify potential off-target liabilities.
Selectivity Against Other Nuclear Hormone Receptors
Initial selectivity studies focused on nuclear hormone receptors with homology to the Androgen Receptor. These studies revealed a high degree of selectivity for AR. At concentrations effective for AR degradation, this compound shows no significant impact on the levels of the glucocorticoid and estrogen receptors. A modest decrease in progesterone receptor (PR-A and PR-B) levels was observed at a high concentration of 1 µM; however, this effect was absent at lower concentrations that still induce potent AR degradation.
Quantitative Off-Target Activity of this compound
| Off-Target | Cell Line | This compound Concentration | Effect | Reference |
| Glucocorticoid Receptor | T47D | 1 µM | No effect on protein levels | |
| Estrogen Receptor | T47D | 1 µM | No effect on protein levels | |
| Progesterone Receptor (PR-A/B) | T47D | 1 µM | Modest decrease in protein levels | |
| Progesterone Receptor (PR-A/B) | T47D | < 1 µM | No effect on protein levels |
Global Proteomic Profiling
A recent global proteomic analysis of this compound in prostate cancer cells revealed a "distinct molecular signature". While the complete dataset is not yet publicly available, the study reported that downregulated proteins were further investigated. Cell-free ternary complex assays confirmed that these downregulations were not a result of direct this compound-mediated degradation, suggesting the absence of widespread, direct off-target degradation by the PROTAC mechanism.
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the Androgen Receptor. This mechanism involves the formation of a ternary complex between the AR, this compound, and the VHL E3 ubiquitin ligase.
Caption: Mechanism of this compound induced degradation of the Androgen Receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and off-target effects of PROTACs like this compound.
Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a PROTAC using mass spectrometry-based proteomics.
Caption: Workflow for proteomic identification of off-target effects.
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.
-
Hit Validation: Validate potential off-targets using orthogonal methods such as Western blotting. To confirm direct PROTAC-mediated degradation, perform cell-free ternary complex formation assays.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting or other protein quantification methods to determine the amount of the target protein remaining at each temperature.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a thermal melt curve. A shift in the curve in the presence of the compound indicates target engagement.
Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay
This assay is used to confirm the polyubiquitination of the target protein, a key step in PROTAC-mediated degradation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a proteasome inhibitor (e.g., MG132), and a vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubation with TUBEs: Incubate the cell lysates with agarose beads conjugated to Tandem Ubiquitin Binding Entities (TUBEs). TUBEs have a high affinity for polyubiquitin chains.
-
Pull-Down and Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody against the target protein (AR). An increase in the amount of pulled-down AR in the this compound treated sample indicates increased polyubiquitination.
Conclusion
This compound is a highly potent and selective degrader of the Androgen Receptor. Current evidence suggests a favorable off-target profile, with minimal effects on other nuclear hormone receptors at therapeutically relevant concentrations and no indication of widespread, direct off-target degradation from initial proteomic studies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PROTAC molecules, ensuring a thorough understanding of their selectivity and potential for clinical development. Further comprehensive proteomic analyses will be instrumental in fully elucidating the cellular impact of this compound and solidifying its position as a promising therapeutic candidate for androgen receptor-driven malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annual Meeting of the Japanese Society of Toxicology [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Androgen Receptor Degradation by ARCC-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of ARCC-4, a potent and selective Proteolysis Targeting Chimera (PROTAC), in promoting the degradation of the Androgen Receptor (AR). The following sections detail the mechanism of this compound, a comprehensive Western blot protocol to quantify AR degradation, and key quantitative data.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to specifically induce the degradation of the Androgen Receptor. It functions by simultaneously binding to the AR ligand-binding domain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the polyubiquitination of AR, marking it for degradation by the 26S proteasome.[2][3] This targeted protein degradation offers a promising therapeutic strategy for androgen-driven malignancies, such as prostate cancer, by eliminating the AR protein rather than merely inhibiting its function.[4][5]
Mechanism of Action of this compound
The signaling pathway for this compound-mediated AR degradation is initiated by the formation of a ternary complex between AR, this compound, and the VHL E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in total cellular AR levels.
Figure 1: Mechanism of this compound mediated AR degradation.
Quantitative Data Summary
The efficacy of this compound in promoting AR degradation has been demonstrated in various prostate cancer cell lines. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line | Value | Reference |
| DC50 | VCaP | 5 nM | [6] |
| Dmax (20 hours) | VCaP | >95% | [1][6] |
| Dmax (12 hours) | VCaP, LNCaP | >98% | [6] |
| Time to >90% Degradation (100 nM) | VCaP, LNCaP | ~6 hours | [2][3] |
DC50 : Concentration required for 50% maximal degradation. Dmax : Maximum percentage of degradation.
Experimental Protocol: Western Blot for AR Degradation
This protocol outlines the steps for treating prostate cancer cells with this compound and subsequently analyzing AR protein levels via Western blotting.
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: VCaP or LNCaP prostate cancer cells
-
This compound (MedChemExpress or other supplier)
-
Cell Culture Media: As recommended for the specific cell line
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Assay Reagent: BCA or Bradford assay kit
-
SDS-PAGE Gels
-
Transfer Buffer
-
Nitrocellulose or PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Imaging System
Detailed Protocol
1. Cell Culture and Treatment:
-
Seed VCaP or LNCaP cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 6, 12, or 24 hours).[6] Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.
5. Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak AR signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive primary antibody | Use a new or validated antibody. Ensure proper storage. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Inconsistent loading control | Pipetting errors | Ensure accurate protein quantification and loading. |
| Uneven transfer | Ensure proper gel-membrane contact during transfer. |
By following this detailed protocol, researchers can effectively and quantitatively assess the degradation of the Androgen Receptor mediated by this compound, providing valuable insights for drug development and cancer research.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. androgen receptor antibody (66747-1-Ig) | Proteintech [ptglab.com]
- 8. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following ARCC-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, on cell viability. The protocols detailed below are suitable for various cancer cell lines, particularly those relevant to prostate cancer research.
This compound is a heterobifunctional molecule that induces the degradation of the androgen receptor, a key driver in prostate cancer progression.[1][2][3] Unlike traditional inhibitors that merely block the receptor's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This mechanism of action makes it a promising therapeutic agent, particularly in models of drug resistance.[2][6] Studies have shown that this compound effectively induces apoptosis and inhibits the proliferation of prostate cancer cells with a high degree of potency.[1][3][7]
This document outlines two common methods for determining cell viability after this compound treatment: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| DC₅₀ (AR Degradation) | 5 nM | VCaP, LNCaP | [1][7] |
| Dₘₐₓ (AR Degradation) | >95% | VCaP, LNCaP | [1][7] |
| Effect on Cell Proliferation | Inhibition | AR-amplified prostate cancer cells | [1][2][7] |
| Apoptosis Induction | Yes | AR-amplified prostate cancer cells | [1][7] |
Table 2: Comparison of this compound and Enzalutamide
| Feature | This compound | Enzalutamide | Reference |
| Mechanism of Action | AR Degradation (PROTAC) | AR Inhibition (Antagonist) | [1][2] |
| Potency (Cell Proliferation Inhibition) | ~10-fold more potent | - | [4] |
| Activity in High Androgen Environment | Retains antiproliferative effect | No activity | [2][4] |
| Effect on Clinically Relevant AR Mutants | Effective degradation | Susceptible to resistance | [1][4] |
Mandatory Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: this compound induced degradation of the Androgen Receptor.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8][9]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[10] This assay is generally more sensitive than the MTT assay.
Materials:
-
Prostate cancer cells (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
96-well opaque-walled plates (white or black)[11]
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[10]
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]
-
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer or microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium + reagent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metaphactory [semopenalex.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
Application Notes and Protocols for ARCC-4 in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapies. Resistance mechanisms include AR gene amplification, mutations, and the production of AR splice variants. ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to address these challenges by inducing the degradation of the androgen receptor. As an enzalutamide-based compound, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism of action offers a promising therapeutic strategy to overcome the limitations of traditional AR inhibitors in CRPC.[5][6][7]
Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the AR.[2][3][4] Polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cells.[1][8] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins, resulting in potent and sustained pathway inhibition.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated superior potency and efficacy in preclinical models of CRPC compared to the standard-of-care AR inhibitor, enzalutamide.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | VCaP | 5 nM | [1][2][4] |
| Dmax (Degradation) | VCaP | >95% | [2][3][4] |
| AR Degradation (100 nM, 12h) | Prostate Cancer Cells | >98% | [2] |
| AR Depletion (100 nM, 6h) | VCaP & LNCaP | >90% | [8] |
Table 1: In Vitro Degradation Efficacy of this compound
This compound effectively degrades clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.
| AR Mutant | Activity | Reference |
| F876L | Degraded by this compound | [1][5] |
| T877A | Degraded by this compound | [1][9] |
| L702H | Degraded by this compound | [1] |
| H874Y | Degraded by this compound | [1] |
| M896V | Degraded by this compound | [1][9] |
| AR-V7 | Degraded by this compound | [9] |
Table 2: Efficacy of this compound Against Resistant AR Mutants
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CRPC cell lines.
Figure 2: General experimental workflow.
Cell Culture
-
Cell Lines: VCaP, LNCaP, and 22Rv1 are commonly used CRPC cell lines.
-
Culture Media: Culture VCaP cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). For experiments, use charcoal-stripped serum (CSS) media to mimic androgen-deprived conditions.[8]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for AR Degradation
-
Seeding: Plate 1 x 10^6 VCaP cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against AR and a loading control (e.g., Tubulin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize AR levels to the loading control.
Cell Proliferation Assay (MTT)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7)
-
Seeding: Plate 10,000 cells per well in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Assay: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize luminescence values to cell number (can be done in a parallel plate with a viability assay) to determine the induction of apoptosis.
Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay
This assay confirms the polyubiquitination of AR.[1][8]
-
Treatment: Treat VCaP cells with 1 µM this compound for 2.5 hours. Include a proteasome inhibitor (e.g., epoxomicin) in the last hour to allow for the accumulation of polyubiquitinated proteins.[8]
-
Lysis and Incubation: Lyse the cells and incubate the lysate with TUBE1-agarose beads overnight at 4°C to pull down polyubiquitinated proteins.
-
Washing and Elution: Wash the beads extensively and elute the bound proteins.
-
Western Blot: Analyze the eluate by Western blotting for the presence of AR. An enrichment of AR in the this compound treated sample indicates polyubiquitination.[8]
Overcoming Drug Resistance
This compound has demonstrated the ability to overcome common mechanisms of resistance to enzalutamide:
-
AR Overexpression: In cell lines with AR gene amplification (e.g., VCaP), this compound effectively degrades the high levels of AR protein.[5]
-
AR Mutations: this compound maintains its degradation activity against clinically relevant AR point mutations that can confer resistance to enzalutamide.[3][5][6]
-
High Androgen Environment: Unlike enzalutamide, which can be outcompeted by high levels of androgens, this compound's catalytic mechanism allows it to remain effective in degrading AR even in the presence of elevated androgen concentrations.[1][5][6]
Conclusion
This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its ability to induce potent and sustained degradation of the androgen receptor, including in models of drug resistance, highlights the potential of PROTAC-mediated protein degradation to address unmet needs in oncology. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar molecules in a research and drug development setting.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound is a Highly Potent PROTAC Androgen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ARCC-4 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the binding affinity of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). As a bifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2][3] Accurate measurement of its binding affinities to both AR and VHL, as well as the thermodynamics of the ternary complex formation, is crucial for its development and optimization.
Data Presentation: Quantitative Binding Data
While direct equilibrium dissociation constants (Kd) for this compound are not extensively published, inhibitory concentration (IC50) values from competitive binding assays provide valuable insight into its affinity for the Androgen Receptor.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Androgen Receptor | Radioligand Binding Assay | 36 | [4] |
| Enzalutamide | Androgen Receptor | Radioligand Binding Assay | 70 | [4] |
| This compound Epimer | Androgen Receptor | Radioligand Binding Assay | 41 | [4] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the Androgen Receptor. Lower IC50 values are indicative of higher binding affinity.
Signaling Pathway: Androgen Receptor Degradation by this compound
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of the Androgen Receptor.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent ARCC-4 Degradation Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) for Androgen Receptor (AR) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to specifically induce the degradation of the Androgen Receptor (AR). This compound functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[4][5] This "event-driven" mechanism allows for the catalytic degradation of the target protein.[6][7]
Q2: What is the expected potency and efficacy of this compound?
A2: this compound is a highly potent AR degrader. In various prostate cancer cell lines, it exhibits a half-maximal degradation concentration (DC50) of approximately 5 nM.[1][2][3] It can achieve near-complete AR degradation (>98%) at a concentration of 100 nM within 12 hours of treatment.[1]
Q3: Does this compound degrade all forms of the Androgen Receptor?
A3: this compound has been shown to be effective against wild-type AR and several clinically relevant AR mutants that are associated with resistance to conventional anti-androgen therapies.[2][4][8]
Q4: How quickly should I expect to see AR degradation after this compound treatment?
A4: Significant AR degradation can be observed relatively quickly. In VCaP cells treated with 100 nM this compound, approximately 90% of AR is degraded within 4 to 6 hours, with near-complete degradation occurring by 12 hours.[4][5]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected this compound degradation results.
Issue 1: Little to No AR Degradation Observed
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Inappropriateness | Confirm that your cell line expresses both the Androgen Receptor and the VHL E3 ligase. The degradation mechanism is dependent on the presence of both. |
| Inactive Compound | Ensure proper storage of this compound at -20°C.[3] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 1-100 nM. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal degradation. |
| Proteasome Inhibition | Ensure that other compounds in your experimental cocktail are not inadvertently inhibiting the proteasome. As a control, pre-treating cells with a proteasome inhibitor like MG132 or epoxomicin should rescue AR from this compound-mediated degradation.[4][5] |
| Poor Cell Permeability | While this compound is cell-permeable, issues can arise. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) as high concentrations can affect cell membrane integrity. |
Issue 2: Incomplete or Partial AR Degradation
| Potential Cause | Troubleshooting Suggestion |
| High Target Protein Expression | Cell lines with extremely high AR expression levels may require higher concentrations of this compound or longer treatment times to achieve complete degradation. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound with AR or VHL separately) is favored over the productive ternary complex, leading to reduced degradation. If you observe decreased degradation at higher concentrations, test a wider range of lower concentrations. |
| Increased AR Synthesis | The cell may be compensating for AR degradation by increasing its synthesis. Consider co-treatment with an inhibitor of transcription (e.g., actinomycin D) or translation (e.g., cycloheximide) to assess the degradation rate without the influence of new protein synthesis. |
| Cell Density and Health | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect cellular processes, including protein degradation. |
Issue 3: High Variability Between Experiments
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure accurate pipetting and thorough mixing. |
| Western Blotting Inconsistencies | Standardize all steps of the Western blotting protocol, including protein quantification, gel loading, transfer efficiency, antibody concentrations, and incubation times. Use a reliable loading control to normalize for protein loading. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: this compound Degradation Potency and Efficacy
| Cell Line | DC50 | Dmax | Treatment Time (for Dmax) | Reference |
| VCaP | 5 nM | >95% | 20 hours | [1] |
| LNCaP | Not specified | >98% | 12 hours | [1] |
Table 2: this compound Degradation Kinetics in VCaP Cells (100 nM)
| Treatment Time | % AR Degradation | Reference |
| 4 hours | ~90% | [4] |
| 6 hours | >90% | [5] |
| 12 hours | >98% | [4] |
Key Experimental Protocols
1. Western Blotting for AR Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against AR and a loading control (e.g., GAPDH, β-actin, or tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the AR band intensity, normalized to the loading control.
2. Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
3. In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours). The proteasome inhibitor is crucial to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-AR antibody conjugated to beads (e.g., Protein A/G agarose) overnight at 4°C to immunoprecipitate the Androgen Receptor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the AR.
Diagrams
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
optimizing ARCC-4 concentration for maximum AR degradation
Welcome to the technical support center for ARCC-4, a potent PROTAC® (Proteolysis Targeting Chimera) for the targeted degradation of the Androgen Receptor (AR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to induce the degradation of the Androgen Receptor (AR).[1][2] this compound works by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This forms a ternary complex, which leads to the polyubiquitination of AR, marking it for degradation by the 26S proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of AR, making this compound highly potent.[4]
Q2: What is the reported potency (DC50) of this compound?
A2: this compound is a highly potent AR degrader with a reported DC50 (concentration for 50% degradation) of approximately 5 nM in prostate cancer cell lines.[1][2][5]
Q3: How quickly does this compound degrade the Androgen Receptor?
A3: In VCaP and LNCaP prostate cancer cells, treatment with 100 nM this compound can deplete over 90% of AR within 6 hours, with near-complete degradation (>98%) observed by 12 hours.[6][7]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated potent AR degradation in various prostate cancer cell lines, including VCaP, LNCaP, and 22Rv1.[6] It is also effective against clinically relevant AR mutants that confer resistance to traditional antagonists like enzalutamide.[1][7][8]
Q5: What is the recommended starting concentration range for an experiment?
A5: Based on its low nanomolar DC50, a good starting point for a dose-response experiment is a range from 0.1 nM to 1000 nM.[1] A common concentration used to achieve maximal degradation is 100 nM.[6]
Q6: How should I prepare and store this compound?
A6: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution should be stored at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the performance characteristics of this compound based on published data.
Table 1: this compound Degradation Activity
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | ~5 nM | VCaP | [1][7] |
| Dmax | >95% | VCaP | [1][2][7] |
| Time to >90% Degradation | ~4-6 hours (at 100 nM) | VCaP, LNCaP | [6][7] |
Table 2: Example Dose-Response Data for this compound
| This compound Concentration | Incubation Time | % AR Degradation (Normalized to Vehicle) |
| 0.1 nM | 20 hours | ~15% |
| 1 nM | 20 hours | ~40% |
| 5 nM (DC50) | 20 hours | ~50% |
| 10 nM | 20 hours | ~75% |
| 50 nM | 20 hours | ~90% |
| 100 nM | 20 hours | >95% |
| 1000 nM | 20 hours | >95% |
| Note: The data presented are representative values compiled from published reports for illustrative purposes.[1][7] Actual results may vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 Determination
Objective: To determine the concentration of this compound required to degrade 50% of AR protein (DC50) in a specific cell line.
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in a 6-well plate at a density that will result in 70-80% confluency on the day of harvesting.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1, 1, 5, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the this compound dilutions.
-
Incubation: Incubate the cells for a fixed period, typically 18-24 hours, to ensure maximal degradation is reached.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against AR and a loading control (e.g., GAPDH, β-Actin, or Tubulin).
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for AR and the loading control.
-
Normalize the AR signal to the loading control for each sample.
-
Calculate the percentage of AR remaining relative to the vehicle control.
-
Plot the percentage of AR degradation versus the log of this compound concentration and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: Time-Course Experiment for AR Degradation Kinetics
Objective: To evaluate the rate of AR degradation upon treatment with this compound.
-
Cell Seeding: Seed cells as described in Protocol 1 across multiple wells or plates to accommodate the different time points.
-
Treatment: Treat cells with a fixed, high concentration of this compound (e.g., 100 nM) and a vehicle control.
-
Incubation and Harvesting: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 12, and 24 hours).
-
Analysis: Perform protein quantification and Western blot analysis as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized AR protein levels against time to visualize the degradation kinetics.
Troubleshooting Guide
Issue 1: Suboptimal or No AR Degradation
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | The characteristic "hook effect" can occur with PROTACs at very high concentrations, where binary complexes (this compound/AR or this compound/VHL) are favored over the productive ternary complex. Perform a full dose-response curve (0.1 nM to 10 µM) to identify the optimal concentration range. |
| Insufficient Treatment Time | While degradation can be rapid, some cell lines may require longer incubation. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal endpoint. |
| Low E3 Ligase (VHL) Expression | This compound requires the VHL E3 ligase to function. Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, degradation will be inefficient.[6] |
| Compromised Proteasome Function | PROTAC-mediated degradation is dependent on the proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or Epoxomicin).[6] A rescue of AR levels confirms the degradation is proteasome-dependent and that the upstream mechanism is working. |
| Compound Instability | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Recommended Solution |
| Off-Target Effects | High concentrations of PROTACs can lead to off-target toxicity. Lower the this compound concentration to the minimum required for effective degradation. The goal is catalytic, not stoichiometric, action. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). |
| On-Target Toxicity | AR is critical for prostate cancer cell survival. AR degradation is expected to inhibit proliferation and induce apoptosis.[1][2] Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your degradation experiment to correlate AR loss with the anti-proliferative effect. |
Issue 3: Inconsistent Western Blot Results
| Potential Cause | Recommended Solution |
| Uneven Protein Loading | Be meticulous with protein quantification (BCA or Bradford assay) and loading. Always normalize AR band intensity to a reliable loading control (e.g., GAPDH, Tubulin).[6] |
| Poor Antibody Quality | Use a well-validated primary antibody for AR. Validate the antibody's specificity and linear range for your experimental setup. |
| Cell Confluency Variation | Seed cells at a consistent density and ensure confluency is similar across all wells at the time of treatment and lysis, as cell density can affect protein expression levels. A target of ~70% confluency at treatment is a good starting point.[9] |
Visualizations
Caption: Mechanism of this compound-mediated degradation of the Androgen Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
ARCC-4 not inducing apoptosis in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ARCC-4, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR). The content is structured to address the common issue of observing lower-than-expected or no apoptosis in cancer cells upon this compound treatment, despite published evidence of its pro-apoptotic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the Androgen Receptor (AR) for degradation. It consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing AR and VHL into close proximity, this compound induces the ubiquitination of AR, marking it for degradation by the cell's proteasome. This leads to the depletion of cellular AR protein levels.[1][2]
Q2: Is this compound expected to induce apoptosis in cancer cells?
A2: Yes. Published studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of AR-amplified prostate cancer cells, such as VCaP and LNCaP cell lines.[1][3][4] Its pro-apoptotic effect is a direct consequence of degrading AR, a key driver of growth and survival in these cancers. In comparative studies, this compound was found to be more potent at inducing apoptosis than the AR inhibitor enzalutamide.[3][5]
Q3: How potent is this compound at degrading the Androgen Receptor?
A3: this compound is a highly potent AR degrader. It achieves 50% AR degradation (DC50) at a concentration of approximately 5 nM and can degrade over 95% of cellular AR (Dmax) at higher concentrations.[1][2][4] In VCaP cells, treatment with 100 nM this compound results in over 90% AR depletion within 6 hours and near-complete degradation (>98%) within 12 hours.[5]
Q4: My experiments with this compound are not showing significant apoptosis. Does this mean the compound is inactive?
A4: Not necessarily. A lack of observed apoptosis can stem from various factors unrelated to the compound's intrinsic activity. These can include suboptimal experimental conditions, issues with the specific cell line being used, or problems with the apoptosis detection assay itself. The troubleshooting guides below are designed to help you identify the potential cause.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound as reported in the literature. Use these values as a benchmark for your experiments.
Table 1: this compound Degradation Potency
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC50 (50% Degradation Conc.) | VCaP | ~5 nM | [1][4] |
| Dmax (Max. Degradation) | VCaP | >95% | [1][2] |
| Time to >90% Degradation | VCaP, LNCaP | ~4-6 hours (at 100 nM) |[5] |
Table 2: this compound Functional Potency
| Parameter | Cell Line(s) | Reported Value / Finding | Reference |
|---|---|---|---|
| Apoptosis Induction (EC50) | CRPC Cells | 10-fold lower than enzalutamide | [3][5] |
| AR Binding Affinity (IC50) | LNCaP lysate | 36 nM | [5] |
| Cell Growth Inhibition | VCaP, LNCaP/AR | More potent than enzalutamide |[3] |
Troubleshooting Guides
Guide 1: Issues with Experimental Setup & Compound Handling
Q: I'm not seeing AR degradation or apoptosis. Could my this compound stock be the problem? A: This is a possibility.
-
Solubility: this compound is typically dissolved in DMSO.[6][7] Ensure it is fully dissolved. Precipitates in your stock solution will lead to inaccurate final concentrations.
-
Storage: Store the DMSO stock solution at -20°C or -80°C to maintain stability.[4][6][7] Repeated freeze-thaw cycles should be avoided; aliquot the stock solution upon first use.
-
Final Concentration: Verify your dilution calculations. Given its high potency (DC50 ~5 nM), even small errors can lead to ineffective concentrations in your culture media.
Q: Could my cell line be the issue? A: Yes, the cellular context is critical for PROTAC activity.
-
AR Expression: Confirm that your cell line expresses sufficient levels of the Androgen Receptor. This compound will have no effect in AR-negative cells like PC3.[5]
-
E3 Ligase Expression: this compound relies on the VHL E3 ligase.[1] If your cells have very low or no VHL expression, degradation will not occur. You can check VHL expression levels via Western blot or consult cell line databases.
-
Cell Health & Passage Number: Use cells that are healthy, in the logarithmic growth phase, and at a consistent, low passage number. High passage numbers can lead to genetic drift and altered protein expression, affecting reproducibility. Do not allow cells to become over-confluent, as this can induce spontaneous apoptosis and confound results.
Guide 2: PROTAC-Specific Issues
Q: I see AR degradation at low concentrations of this compound, but the effect diminishes at very high concentrations. Why? A: You may be observing the "hook effect." This is a known phenomenon for PROTACs where at very high concentrations, the PROTAC forms separate binary complexes with the target (AR) and the E3 ligase (VHL) instead of the productive ternary complex (AR-PROTAC-VHL). This reduces degradation efficiency. If you suspect this, perform a detailed dose-response curve over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation.
Q: How do I confirm that the observed effects are truly due to proteasome-mediated degradation? A: To confirm the mechanism, you can perform a co-treatment experiment. Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for 1-2 hours before adding this compound. If this compound works via the proteasome, the inhibitor should block AR degradation.[3][5]
Guide 3: Apoptosis Assay-Specific Problems
Q: I am using an Annexin V/PI assay and my results are unclear or show high background. A: Annexin V/PI assays are sensitive to handling and experimental setup.
-
Cell Detachment: For adherent cells, avoid using harsh enzymatic treatments like trypsin-EDTA. EDTA chelates calcium, which is required for Annexin V to bind to phosphatidylserine (PS).[6] This can lead to false negatives. Use a gentle, EDTA-free dissociation method like Accutase.
-
Mechanical Stress: Excessive pipetting or vortexing can damage cell membranes, leading to false positives (PI staining). Handle cells gently at all stages.[6]
-
Collect Supernatant: Apoptotic cells can detach and float in the culture medium. Always collect the supernatant along with the adherent cells before staining to avoid losing the apoptotic population.[6]
-
Controls are Crucial: Always include unstained, single-stained (Annexin V only, PI only), and positive control (cells treated with a known apoptosis inducer like staurosporine) samples to set up your flow cytometer gates and compensation correctly.[6][8]
Q: I am using a Caspase-3/7 activity assay but see no signal. A: Timing and assay conditions are key.
-
Kinetics: Apoptosis is a dynamic process. Caspase activation occurs within a specific time window. The reported protocol for this compound involves a 48-hour treatment. If you are measuring too early or too late, you may miss the peak of caspase activity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
-
Assay Reagent: Ensure your assay reagent (e.g., Caspase-Glo® 3/7) is prepared correctly and has not expired. The reconstituted reagent has a limited shelf life, even when stored at 4°C.[3]
-
Cell Lysis: Luminescent caspase assays rely on effective cell lysis to release the caspases. Ensure you are using the recommended cell density and that the reagent is mixed thoroughly with the cell suspension to achieve complete lysis.
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
This protocol is a representative method for assessing AR protein levels following this compound treatment in cell lines like VCaP or LNCaP.
-
Cell Seeding: Seed 1-2 million cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose-response from 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Incubate with an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities using software like ImageJ to determine the percentage of AR degradation relative to the vehicle control.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the use of the Promega Caspase-Glo® 3/7 Assay Kit (Cat. No. G8091), which was used in the primary literature for this compound.
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Add desired concentrations of this compound and controls to the wells. Include wells with untreated cells (negative control) and cells treated with a known apoptosis inducer (positive control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Assay Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the lyophilized substrate. Mix by gently inverting until the substrate is fully dissolved.
-
-
Reagent Addition:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.
-
-
Incubation & Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. An incubation time of 1 hour is often sufficient.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Analysis: Subtract the average luminescence of the blank (media + reagent only) wells from all experimental wells. Express the data as fold change over the vehicle-treated control.
Visualizations
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
ARCC-4 Technical Support Center: Ensuring Stability and Efficacy in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ARCC-4, a potent and selective androgen receptor (AR) PROTAC® (Proteolysis Targeting Chimera) degrader. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the stability and successful application of this compound in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to target the androgen receptor (AR) for degradation.[1][2] It functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][4] This mechanism of action differs from traditional inhibitors like enzalutamide, which only block the receptor's activity.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be stored at -20°C.[6] It is soluble in DMSO, with a maximum concentration of 100 mM.[6] For long-term studies, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can impact the compound's stability and efficacy.
Q3: How quickly can I expect to see androgen receptor degradation with this compound?
A3: this compound is a potent degrader, with a DC50 (concentration for 50% degradation) of 5 nM.[2][3][4] Significant degradation of the androgen receptor, over 95%, can be observed within hours of treatment.[1][7] In VCaP and LNCaP prostate cancer cell lines, maximum degradation (Dmax) of 98% is achieved at 12 hours.[6]
Q4: Is this compound selective for the androgen receptor?
A4: Yes, this compound is designed to be a selective degrader of the androgen receptor. Studies have shown that it does not have a significant effect on other receptors such as glucocorticoid, estrogen, or progesterone receptors at concentrations that induce AR degradation.[6]
Q5: Can this compound degrade mutated forms of the androgen receptor?
A5: this compound has been demonstrated to be effective against clinically relevant mutants of the androgen receptor.[1][3][4] This makes it a valuable tool for studying drug resistance mechanisms associated with AR mutations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no AR degradation observed. | Improper compound storage or handling. | Ensure this compound is stored at -20°C and that stock solutions are aliquoted to minimize freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point could be in the low nanomolar range, with a DC50 of approximately 5 nM.[2][3][4] | |
| Issues with the proteasome pathway. | Confirm the functionality of the proteasome in your experimental system. As a control, pre-treat cells with a proteasome inhibitor, such as epoxomicin. This should block this compound-mediated degradation of the AR.[1][7] | |
| Low VHL E3 ligase expression. | This compound's mechanism is dependent on the VHL E3 ligase.[1][3][4] Verify the expression of VHL in your cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations. Ensure charcoal-stripped serum is used for studies where androgen levels need to be controlled.[7] |
| Inaccurate compound concentration. | Recalculate dilutions and ensure accurate pipetting. Use a freshly prepared stock solution for critical experiments. | |
| Cell toxicity observed at effective concentrations. | Off-target effects at high concentrations. | While selective, very high concentrations of any compound can lead to off-target effects. Lower the concentration of this compound and/or reduce the treatment duration. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture media is below a toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Experimental Protocols
Western Blotting for AR Degradation
-
Cell Seeding: Seed prostate cancer cells (e.g., VCaP, LNCaP) in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 12-24 hours). For VCaP cells, it's recommended to culture them in charcoal-stripped serum (CSS) media.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as tubulin or GAPDH, to normalize for protein loading.[7]
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of 3 to 6 days, depending on the cell line's doubling time.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Visualizing the this compound Mechanism of Action
To understand the mechanism of this compound, it is helpful to visualize its interaction with the androgen receptor and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.
Caption: this compound mediated degradation of the Androgen Receptor.
This diagram illustrates the formation of a ternary complex between the Androgen Receptor, this compound, and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of the Androgen Receptor.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a Highly Potent PROTAC Androgen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 5. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 6. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
ARCC-4 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARCC-4 in animal models. The information is tailored for scientists and drug development professionals to navigate potential challenges during their in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound and other PROTAC molecules.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Formulation | This compound is a hydrophobic molecule with low aqueous solubility.[1] Improper solvent selection or mixing order can lead to precipitation. | - Utilize a multi-component solvent system. A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline.[2] A simpler formulation of DMSO and corn oil has also been suggested.[3]- Prepare the formulation fresh before each use.[2]- Ensure the initial stock solution in DMSO is fully dissolved before adding co-solvents.[3]- Use vortexing, sonication, or gentle warming to aid dissolution.[2]- Consider advanced formulation strategies such as amorphous solid dispersions (ASDs) with polymers like HPMCAS or Eudragit® L 100-55 for improved solubility and stability, particularly for oral administration.[1] |
| Vehicle-Related Toxicity or Adverse Events | The vehicle used to dissolve this compound may have its own toxicity profile, leading to issues like local irritation, weight loss, or organ damage. High concentrations of DMSO can be toxic. | - Conduct a vehicle-only control group in your animal study to assess baseline toxicity.- Minimize the percentage of DMSO in the final formulation; keeping it below 10% is a general guideline, and for weaker animals, below 2% is recommended.[2]- Monitor animals closely for signs of distress, weight loss, or changes in behavior.- If toxicity is observed, consider alternative biocompatible solvent systems or advanced formulations like lipid-based nanoparticles or liposomes which can improve solubility and reduce vehicle-related toxicity.[4] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor Pharmacokinetics (PK): this compound, like many PROTACs, has a high molecular weight which can lead to rapid clearance and low bioavailability.[4][5]- Suboptimal Dosing: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations.- "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing efficacy.[6][7] | - Optimize Formulation: Use formulations that enhance solubility and stability to improve absorption and bioavailability.[1]- Dose-Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose that balances efficacy and toxicity.- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to understand the relationship between drug exposure and target degradation.[1]- Evaluate Different Dosing Schedules: Test different dosing frequencies (e.g., daily, twice daily) to maintain effective drug concentrations.- Avoid Excessively High Doses: Be mindful of the potential for the "hook effect" and test a range of doses to identify the optimal therapeutic window.[6][7] |
| Off-Target Toxicity | Although this compound is selective for the androgen receptor in vitro, high in vivo concentrations could lead to off-target effects.[8] The enzalutamide component may have weak affinity for the progesterone receptor at high concentrations.[8] | - Dose Optimization: Use the lowest effective dose to minimize the risk of off-target effects.- Toxicology Assessment: In your study design, include endpoints to assess potential off-target toxicities, such as complete blood counts, serum chemistry, and histopathology of major organs.[9]- Negative Control Compound: If available, use a structurally similar but inactive version of this compound (an epimer that doesn't bind the E3 ligase) to differentiate between target-mediated and off-target toxicity.[6] |
| Variability in Animal Responses | Differences in animal age, weight, strain, or health status can lead to variable responses to treatment. The tumor microenvironment can also influence efficacy. | - Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure they are housed under identical conditions.- Randomization: Randomize animals into treatment and control groups.- Sufficient Group Size: Use a sufficient number of animals per group to achieve statistical power.- Monitor Tumor Growth: Regularly monitor tumor volume to assess treatment response on an individual basis.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: There is currently no publicly available, established optimal in vivo dose for this compound. A dose-finding study is recommended. For enzalutamide, the parent compound of this compound's warhead, doses in mouse models have ranged from 10 mg/kg to 50 mg/kg per day.[11][12] A reasonable starting point for an this compound dose-escalation study could be in this range, with careful monitoring for efficacy and toxicity.
Q2: What is the best route of administration for this compound in animal models?
A2: The optimal route of administration will depend on the formulation. Due to the poor aqueous solubility of this compound, oral administration may require advanced formulations like amorphous solid dispersions to achieve sufficient bioavailability.[1] For initial in vivo studies, intraperitoneal (IP) or subcutaneous (SC) injection of a solution or suspension is common for PROTACs. A suggested formulation for IP injection is a mix of DMSO, PEG300, Tween-80, and saline.[2]
Q3: How can I monitor the pharmacodynamic effects of this compound in my animal model?
A3: The primary pharmacodynamic effect of this compound is the degradation of the androgen receptor (AR). To monitor this, you can:
-
Western Blotting: Harvest tumor tissue and/or relevant organs at various time points after treatment and perform western blotting to quantify AR protein levels.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize and quantify AR expression within the tumor microenvironment.
-
Biomarker Analysis: Measure downstream markers of AR signaling, such as prostate-specific antigen (PSA), in serum or tumor lysates.[6]
Q4: What are the expected toxicities of this compound?
A4: Specific in vivo toxicology data for this compound is not publicly available. However, potential toxicities could be related to its mechanism of action or off-target effects. Based on studies with enzalutamide, toxicities can be consistent with the pharmacological activity of the drug, including effects on male reproductive organs.[13] Seizures have been observed in nonclinical studies with enzalutamide at clinically relevant exposures.[13] It is crucial to monitor animals for general signs of toxicity such as weight loss, lethargy, and changes in behavior, as well as more specific potential side effects.
Q5: How does the "hook effect" impact in vivo studies with this compound?
A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[6][7] This is because the PROTAC can form separate binary complexes with either the androgen receptor or the VHL E3 ligase, preventing the formation of the productive ternary complex required for degradation. In an in vivo setting, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental. It is therefore important to perform a dose-response study to identify a dose that is on the effective part of the dose-response curve.
Data Presentation
Disclaimer: The following tables are for illustrative purposes only as comprehensive in vivo data for this compound has not been published. These templates provide a framework for presenting your experimental data.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) | Oral Bioavailability (%) |
| Intravenous (IV) | 2 | Data | Data | Data | Data | N/A |
| Intraperitoneal (IP) | 10 | Data | Data | Data | Data | Data |
| Oral (PO) | 10 | Data | Data | Data | Data | Data |
Table 2: Example Biodistribution of this compound in Tumor-Bearing Mice (24h post-injection)
| Organ | Concentration (ng/g tissue) | % Injected Dose/g |
| Tumor | Data | Data |
| Liver | Data | Data |
| Spleen | Data | Data |
| Kidneys | Data | Data |
| Lungs | Data | Data |
| Heart | Data | Data |
| Brain | Data | Data |
| Plasma | Data (ng/mL) | Data (%ID/mL) |
Table 3: Sample Toxicology Profile of this compound in Mice (14-day repeated dosing)
| Dose (mg/kg/day) | Body Weight Change (%) | Key Serum Chemistry Changes | Notable Histopathological Findings |
| Vehicle Control | Data | None | No significant findings |
| 10 | Data | e.g., ALT, AST, BUN, Creatinine | e.g., Organ-specific observations |
| 30 | Data | e.g., ALT, AST, BUN, Creatinine | e.g., Organ-specific observations |
| 100 | Data | e.g., ALT, AST, BUN, Creatinine | e.g., Organ-specific observations |
Experimental Protocols
1. Formulation of this compound for In Vivo Administration
-
Method 1: DMSO/Corn Oil Formulation[3]
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the this compound/DMSO stock solution to corn oil.
-
Mix thoroughly using a vortexer until a clear solution or a uniform suspension is formed. Use sonication or gentle warming if necessary to aid dissolution.
-
Administer to animals immediately after preparation.
-
-
Method 2: Multi-component Aqueous Formulation[2]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to make 1 mL of a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL this compound/DMSO stock to 900 µL of the vehicle.
-
Vortex thoroughly to ensure complete mixing. The final solution should be clear.
-
2. General Protocol for a Mouse Xenograft Efficacy Study
-
Cell Culture: Culture a human prostate cancer cell line that expresses the androgen receptor (e.g., VCaP, LNCaP) under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of male immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, IP injection) at the predetermined dose and schedule.
-
Monitor animal body weight and general health daily.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood for PK or biomarker analysis.
-
Harvest tumors and other organs for pharmacodynamic (e.g., Western blot, IHC) and toxicological (histopathology) analysis.
-
Visualizations
Caption: Mechanism of action of this compound leading to androgen receptor degradation.
Caption: General experimental workflow for an this compound mouse xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC acting as an androgen receptor degrader | CAS 1973403-00-7 | PROTAC Androgen Receptor 蛋白降解剂 | 美国InvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Analysis of multi-arm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti‐androgen enzalutamide enhances prostate cancer neuroendocrine (NE) differentiation via altering the infiltrated mast cells → androgen receptor (AR) → miRNA32 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
ARCC-4 Efficacy Issues in Specific Cell Lines: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of ARCC-4 in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the Androgen Receptor, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][5] This binding creates a ternary complex, bringing the AR in close proximity to the E3 ligase, which then tags the AR with ubiquitin. This ubiquitination marks the AR for degradation by the cell's natural protein disposal system, the proteasome.[1][6][7][8]
Q2: Why is this compound ineffective in my cell line?
The efficacy of this compound is contingent on several cellular factors. Ineffectiveness can primarily be attributed to three main categories of cellular characteristics:
-
Target-Related Issues: The absence or alteration of the Androgen Receptor.
-
E3 Ligase and Ubiquitin-Proteasome System (UPS) Competency: The functionality of the VHL E3 ligase and the broader UPS.
-
Cellular Context and Resistance Mechanisms: The presence of specific splice variants or other resistance mechanisms.
The following sections will delve into troubleshooting these specific areas.
Troubleshooting Guide: Investigating this compound Ineffectiveness
This guide will help you systematically investigate why this compound may not be effective in your specific experimental setup.
Step 1: Verify Target (Androgen Receptor) Expression
This compound's mechanism is entirely dependent on the presence of the Androgen Receptor.
Issue: The cell line may not express the Androgen Receptor (AR-negative).
Troubleshooting Protocol:
-
Confirm AR Status of Your Cell Line:
-
Literature Review: Check the published literature for the AR expression status of your cell line. For example, the PC3 prostate cancer cell line is known to be AR-negative.[5]
-
Experimental Verification:
-
Western Blot: Perform a western blot analysis on your cell lysate using a validated anti-AR antibody to confirm the presence or absence of the full-length AR protein.
-
RT-qPCR: Measure AR mRNA levels to determine if the gene is being transcribed.
-
-
Expected Outcome: If your cell line is AR-negative, this compound will not have a target to bind to and will therefore be ineffective.[5]
Step 2: Assess the Integrity of the VHL-Mediated Degradation Pathway
This compound specifically hijacks the VHL E3 ligase to initiate AR degradation.
Issue: The cell line may have a non-functional or downregulated VHL E3 ligase complex.
Troubleshooting Protocol:
-
Check for VHL Mutations or Deletions:
-
Cell Line Database Search: Consult cell line databases (e.g., ATCC, COSMIC) for known mutations or deletions in the VHL gene for your cell line.
-
Sanger Sequencing: If the VHL status is unknown, sequence the VHL gene to identify any potential loss-of-function mutations.
-
-
Evaluate VHL Expression Levels:
-
Western Blot: Assess the protein levels of VHL in your cell line. Low or absent VHL protein will impair this compound's ability to form a productive ternary complex.
-
RT-qPCR: Quantify VHL mRNA expression to check for transcriptional downregulation.
-
-
Functional Assessment of the Ubiquitin-Proteasome System:
-
Proteasome Inhibition Control: Treat your cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) in a separate control experiment. If the proteasome is functional, this should lead to an accumulation of polyubiquitinated proteins. A lack of response could indicate a general defect in the UPS.
-
VHL Knockdown Experiment: In a positive control cell line where this compound is effective (e.g., VCaP), knocking down VHL should reduce the AR degradation mediated by this compound, confirming the VHL-dependency of the compound.[5][9]
-
Expected Outcome: Genomic alterations, mutations, or downregulation of VHL or other core components of the E3 ligase complex can lead to resistance to VHL-dependent PROTACs like this compound.[1][2][10][11]
Step 3: Investigate the Presence of AR Splice Variants
Issue: The cell line may predominantly express AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD).
Troubleshooting Protocol:
-
Identify AR Splice Variants:
-
RT-qPCR: Use primers specific to common AR-SVs, such as AR-V7, to determine their expression levels relative to the full-length AR.
-
Western Blot: Use antibodies that can detect both full-length AR and truncated AR-SVs to assess the relative protein levels.
-
Explanation: this compound binds to the LBD of the Androgen Receptor. Many common AR-SVs, which are often associated with resistance to traditional AR antagonists, lack this domain.[6][12] While some AR degraders can still inhibit the growth of cells expressing AR-SVs, they cannot directly bind to and degrade these truncated forms.[13] Therefore, in cell lines where AR-SVs are the primary drivers of AR signaling, this compound may show reduced efficacy.
Quantitative Data Summary
The following table summarizes the response of various prostate cancer cell lines to this compound as reported in the literature.
| Cell Line | Androgen Receptor Status | Efficacy of this compound | Reference |
| VCaP | AR-positive (amplified), expresses AR-V7 | Effective | [5][9] |
| LNCaP | AR-positive (mutant T877A) | Effective | [9][14] |
| LNCaP/AR | AR-positive (overexpressed) | Effective | [5] |
| PC3 | AR-negative | Ineffective | [5] |
Visualizing the Mechanisms
This compound Mechanism of Action
Caption: Mechanism of this compound induced degradation of the Androgen Receptor.
Potential Mechanisms of this compound Ineffectiveness
Caption: Key cellular factors leading to this compound ineffectiveness.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
ARCC-4 Technical Support Center: Minimizing Toxicity in Normal Cells
Welcome to the technical support center for ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it affect normal cells?
This compound is a heterobifunctional molecule that induces the degradation of the Androgen Receptor. It consists of a ligand that binds to AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of AR and its subsequent degradation by the proteasome.[1][2]
Potential effects on normal cells are linked to the expression of the Androgen Receptor in various tissues. While AR is a key driver in prostate cancer, it also plays important physiological roles in both males and females.[3] Therefore, degradation of AR in normal tissues could lead to on-target toxicities.
Q2: In which normal tissues is the Androgen Receptor (AR) primarily expressed?
The Androgen Receptor is expressed in a variety of normal human tissues. In males, high expression is found in reproductive organs such as the prostate and testes (specifically in Sertoli, peritubular myoid, and interstitial cells).[][5] It is also present in male accessory sex organs and the smooth muscle of reproductive organs.[][5] In females, AR is expressed in the breast and plays a role in cardiac, kidney, and bone physiology.[3]
Q3: What are the potential on-target toxicities of this compound in normal tissues?
Based on the known functions of AR in normal tissues, potential on-target toxicities from this compound-mediated degradation could include effects on:
-
Male Reproductive System: Alterations in testicular function and fertility.
-
Female Reproductive System: Potential impacts on breast tissue.
-
Musculoskeletal System: Effects on muscle mass and bone density.[3]
-
Cardiovascular System: Potential cardiac effects.[3]
-
Renal System: Potential effects on kidney function.[3]
It is important to note that preclinical studies with another oral AR PROTAC, ARV-110, have shown it to be well-tolerated in in vivo models, suggesting a potential for a favorable safety profile.[6][7]
Q4: How selective is this compound for the Androgen Receptor?
This compound has been shown to be highly selective for the degradation of the Androgen Receptor. Studies have demonstrated that it does not cause the degradation of other steroid hormone receptors, such as the progesterone receptor (PR-A or PR-B).[1][2] Furthermore, in AR-negative prostate cancer cells (PC3), this compound did not exhibit antiproliferative effects, indicating its activity is dependent on the presence of AR.
Q5: What is the "hook effect" and how can it impact my experiments?
The hook effect is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the bifunctional PROTAC molecules can form binary complexes with either the target protein (AR) or the E3 ligase (VHL) separately, preventing the formation of the productive ternary complex required for degradation. It is therefore crucial to perform dose-response experiments to identify the optimal concentration range for this compound activity.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in my normal cell line control.
-
Possible Cause 1: High AR expression in the "normal" cell line.
-
Troubleshooting Step: Confirm the AR expression level in your chosen normal cell line via Western Blot or qPCR. Compare it to the expression levels in your cancer cell lines. Consider using a cell line with lower or no AR expression as a negative control.
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: While this compound is reported to be selective, off-target effects are a possibility. Perform a global proteomics analysis (see Experimental Protocols section) to identify any unintended protein degradation.
-
-
Possible Cause 3: Sub-optimal this compound concentration.
-
Troubleshooting Step: You may be observing the "hook effect" or general compound toxicity at high concentrations. Perform a detailed dose-response curve to determine the optimal concentration that maximizes AR degradation with minimal cytotoxicity.
-
Problem 2: Inconsistent AR degradation results.
-
Possible Cause 1: Cell passage number and health.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. Cellular machinery, including the ubiquitin-proteasome system, can be affected by cell health and age.
-
-
Possible Cause 2: Variability in compound preparation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and ensure accurate dilution for each experiment.
-
-
Possible Cause 3: Issues with the VHL E3 ligase.
-
Troubleshooting Step: Confirm the expression and functionality of VHL in your cell line. Knockdown of VHL has been shown to abrogate this compound-mediated degradation.
-
Quantitative Data Summary
The following table summarizes the known activity of this compound. Direct comparative cytotoxicity data in a panel of normal cell lines is not currently available.
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC₅₀ (AR Degradation) | Prostate Cancer Cells | 5 nM | [1][2] |
| Dₘₐₓ (AR Degradation) | Prostate Cancer Cells | >95% | [1][2] |
| Antiproliferative Effect | AR-negative PC3 Cells | None Observed |
Experimental Protocols
1. Protocol for Assessing Cell Viability (Cytotoxicity)
This protocol outlines a standard method for determining the effect of this compound on the viability of both cancer and normal cell lines.
-
Materials:
-
Cancer and normal cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader for luminescence or absorbance
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
2. Protocol for Assessing Off-Target Protein Degradation using Quantitative Proteomics
This protocol provides a general workflow for identifying off-target effects of this compound by analyzing the entire proteome.
-
Materials:
-
Cell line of interest (e.g., a normal cell line where toxicity is a concern)
-
This compound compound and vehicle control (DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (or similar for quantitative proteomics)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
-
Proteomics data analysis software
-
-
Methodology:
-
Culture the cells and treat them with the optimal concentration of this compound (determined from dose-response experiments) and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).
-
Harvest the cells and perform cell lysis.
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample and perform in-solution digestion with trypsin to generate peptides.
-
Label the peptides from each condition with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide sample using HPLC to reduce complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples. Proteins that are significantly downregulated, other than AR, are potential off-targets.
-
Visualizations
Caption: Mechanism of action of this compound leading to AR degradation.
References
- 1. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ARCC-4 and Other Androgen Receptor (AR) PROTACs in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While traditional antagonists like enzalutamide have been foundational, the emergence of drug resistance necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-based inhibition to event-driven pharmacology, inducing the outright degradation of the target protein.
This guide provides an objective comparison of ARCC-4, a potent AR-degrading PROTAC, with other notable AR PROTACs, including the clinically advanced bavdegalutamide (ARV-110). We present key performance data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Overview of this compound
This compound is a heterobifunctional PROTAC that links the AR antagonist enzalutamide to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By inducing proximity between AR and VHL, this compound facilitates the ubiquitination of AR, marking it for subsequent degradation by the proteasome.[2][3][4] This degradation-based mechanism offers a potential advantage over simple inhibition, particularly in contexts of AR overexpression or mutations that confer resistance to traditional antagonists.[4][5][6]
Quantitative Performance Comparison
The following table summarizes the in vitro performance of this compound against other key AR-targeting PROTACs, including bavdegalutamide (ARV-110), which utilizes the cereblon (CRBN) E3 ligase.
| Parameter | This compound | Bavdegalutamide (ARV-110) | ARD-2128 |
| AR Warhead | Enzalutamide[1] | Cyclohexyl moiety[7] | Not Specified |
| E3 Ligase Recruited | VHL (von Hippel-Lindau)[1] | CRBN (Cereblon)[7][8][9] | CRBN[10] |
| Degradation Potency (DC50) | 5 nM (VCaP cells)[1][5][11] | ~1 nM (VCaP & LNCaP cells)[7][11] | More potent than this compound[10] |
| Max Degradation (Dmax) | >95%[1][2][12] | >95%[7] | Not Specified |
| Cell Lines Tested | VCaP, LNCaP, 22Rv1[3] | VCaP, LNCaP[7][11] | LNCaP clone FGC[10] |
| Activity vs. AR Mutants | Degrades clinically relevant mutants (e.g., F876L, T877A)[1][2][4] | Degrades most clinically relevant mutants (e.g., T878X, H875Y)[8][13] | Not Specified |
| Cell Proliferation (GI50) | Lower GI50 than enzalutamide[10] | More active than enzalutamide[7][8] | Lower GI50 than enzalutamide & this compound[10] |
| Apoptosis Induction | 10-fold lower EC50 than enzalutamide[5] | Higher activity than enzalutamide[7][8] | Not Specified |
| Clinical Status | Preclinical[5][6] | Phase I/II Clinical Trials (NCT03888612)[8][14] | Preclinical[10] |
Signaling and Experimental Workflows
To understand how AR PROTACs function and are evaluated, the following diagrams illustrate the core biological pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Highly Potent PROTAC Androgen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xcessbio.com [xcessbio.com]
- 13. urotoday.com [urotoday.com]
- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
A Head-to-Head Battle in Prostate Cancer Therapy: ARCC-4 Versus Enzalutamide
A Comparative Analysis of a Novel Androgen Receptor Degrader and a Standard-of-Care Inhibitor
For researchers and drug development professionals at the forefront of oncology, the evolution of therapeutic strategies against castration-resistant prostate cancer (CRPC) is a critical area of focus. While the second-generation androgen receptor (AR) antagonist enzalutamide has been a cornerstone of treatment, the emergence of acquired resistance necessitates the development of novel therapeutic modalities. This guide provides a detailed comparative analysis of enzalutamide and ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor.
Executive Summary
This guide presents a comprehensive comparison of the efficacy of this compound and enzalutamide, focusing on their distinct mechanisms of action and performance in preclinical models of prostate cancer. Enzalutamide acts as a competitive inhibitor of the androgen receptor, preventing its activation. In contrast, this compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to specifically target and degrade the androgen receptor. This fundamental difference in their mechanism of action translates to significant advantages for this compound, particularly in overcoming common mechanisms of enzalutamide resistance.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from head-to-head preclinical studies comparing this compound and enzalutamide.
| Parameter | This compound | Enzalutamide | Cell Line | Reference |
| AR Degradation (DC50) | 5 nM | Not Applicable | VCaP | [1] |
| Maximal AR Degradation (Dmax) | >95% | Not Applicable | VCaP | [1] |
| Cell Proliferation Inhibition (IC50) | Lower than enzalutamide | Higher than this compound | VCaP, LNCaP/AR | [2] |
| Radioligand Binding (IC50) | 36 nM | 70 nM | LNCaP cell lysates | [2] |
| Cell Proliferation Inhibition (IC50) | Not specified in direct comparison | 36 nM | LNCaP | [3] |
Table 1: In Vitro Efficacy of this compound and Enzalutamide.
| AR Mutant | This compound Efficacy | Enzalutamide Efficacy | Reference |
| F877L | Effective Degradation | Resistance | [2] |
| T878A | Effective Degradation | Resistance | [2] |
| W742C | Effective Degradation | Resistance | [2] |
| H875Y | Effective Degradation | Resistance | [2] |
Table 2: Efficacy Against Clinically Relevant AR Mutants.
Mechanisms of Action: A Tale of Two Strategies
The divergent therapeutic outcomes of this compound and enzalutamide stem from their fundamentally different interactions with the androgen receptor.
Enzalutamide: The Competitive Inhibitor
Enzalutamide functions by competitively binding to the ligand-binding domain of the androgen receptor. This action prevents the binding of androgens, thereby inhibiting the downstream signaling cascade that promotes prostate cancer cell growth and survival.[2][4][5][6][7][8] Specifically, enzalutamide's mechanism involves:
-
Inhibition of androgen binding to the AR.
-
Prevention of AR nuclear translocation.
-
Impairment of AR binding to DNA.
This compound: The Targeted Degrader
This compound operates through the innovative PROTAC technology. It is a chimeric molecule with two key components: one end binds to the androgen receptor, and the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7][9][10][11] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This process effectively eliminates the AR protein from the cell, a more definitive approach than simple inhibition.[1][2][9] The key steps in this compound's mechanism are:
-
Binding to both the AR and the VHL E3 ligase.
-
Formation of a ternary complex (AR-ARCC-4-VHL).
-
Ubiquitination of the AR.
-
Proteasomal degradation of the AR.
Experimental Protocols
A summary of the key experimental methodologies used in the comparative studies is provided below.
Cell Lines and Culture
-
VCaP and LNCaP/AR cells: These human prostate cancer cell lines, known to overexpress the androgen receptor, were used to assess the antiproliferative and AR degradation activities of this compound and enzalutamide.[2]
-
HEK293T cells: These cells were engineered to express wild-type and various clinically relevant mutant forms of the androgen receptor to evaluate the efficacy of this compound against enzalutamide-resistant mutations.[2]
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For specific experiments, charcoal-stripped serum was used to create an androgen-deprived environment.[2]
Western Blotting for AR Degradation
-
Prostate cancer cells were treated with varying concentrations of this compound or enzalutamide for specified time periods.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or tubulin).
-
The intensity of the protein bands was quantified to determine the extent of AR degradation.[2]
Cell Proliferation Assays
-
Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, enzalutamide, or a control compound.
-
Cell viability was assessed after a defined incubation period (e.g., 6 days) using a colorimetric assay such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
The half-maximal inhibitory concentration (IC50) was calculated to compare the antiproliferative potency of the compounds.[2]
Radioligand Binding Assay
-
The ability of this compound and enzalutamide to compete with a radiolabeled androgen for binding to the androgen receptor was assessed using LNCaP cell lysates.
-
The concentration of each compound required to displace 50% of the radioligand binding (IC50) was determined.[2]
Clinical Trial Design for Enzalutamide
-
AFFIRM Trial (NCT00974311): A Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of enzalutamide in men with metastatic castration-resistant prostate cancer who had previously received docetaxel. The primary endpoint was overall survival.[4][5][6]
-
PREVAIL Trial (NCT01212991): A Phase 3, randomized, double-blind, placebo-controlled trial assessing enzalutamide in chemotherapy-naïve men with metastatic castration-resistant prostate cancer. The co-primary endpoints were overall survival and radiographic progression-free survival.[12]
Conclusion
The comparative analysis of this compound and enzalutamide reveals a significant evolution in the therapeutic strategy for targeting the androgen receptor in prostate cancer. While enzalutamide remains a valuable therapeutic agent, its efficacy can be limited by the development of resistance. This compound, with its distinct mechanism of inducing AR degradation, demonstrates superior preclinical activity, particularly in models of enzalutamide resistance. The ability of this compound to effectively eliminate both wild-type and mutant forms of the androgen receptor positions it as a highly promising next-generation therapeutic for patients with advanced prostate cancer. Further clinical investigation of this compound and other AR-targeting PROTACs is warranted to translate these promising preclinical findings into improved patient outcomes.
References
- 1. PREVAIL: A Multinational Phase 3, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study of Oral MDV3100 in Chemotherapy-Naïve Patients with Progressive Metastatic Prostate Cancer Who Have Failed Androgen Deprivation Therapy | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Efficacy CRPC | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 3. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical outcomes and survival surrogacy studies of prostate‐specific antigen declines following enzalutamide in men with metastatic castration‐resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide in European and North American men participating in the AFFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New England Journal of Medicine Publishes Results from Phase 3 PREVAIL Trial of Enzalutamide in Men with Chemotherapy-Naive Metastatic Prostate Cancer Progressing Despite Androgen Deprivation Therapy [prnewswire.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
Confirming ARCC-4's VHL-Dependent Mechanism of Action Through VHL Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in degrading the Androgen Receptor (AR). A key focus is the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in this compound's activity, substantiated by experimental data from VHL knockdown studies. This document also contrasts this compound with its parent inhibitor, enzalutamide, and other VHL-recruiting AR PROTACs, offering valuable insights for researchers in oncology and drug discovery.
Introduction to this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the Androgen Receptor, a key driver of prostate cancer.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs like this compound facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] this compound achieves this by simultaneously binding to the AR and the VHL E3 ubiquitin ligase, forming a ternary complex that leads to the tagging of AR for destruction.[1][3]
Comparison of this compound with Enzalutamide and Other VHL-Recruiting AR PROTACs
This compound's degradative action offers a distinct advantage over occupancy-based inhibitors like enzalutamide, which only block AR signaling.[1] This is particularly relevant in the context of drug resistance, where AR overexpression or mutations can limit the efficacy of traditional antagonists. Several other VHL-recruiting AR PROTACs, including ARD-61, ARD-69, and ARD-266, have been developed with a similar mechanism of action.[4][5][6][7]
Table 1: Performance Comparison of this compound and Alternatives
| Compound | Type | Target | E3 Ligase Recruited | DC50 (AR Degradation) | Dmax (AR Degradation) |
| This compound | PROTAC | Androgen Receptor | VHL | ~5 nM[1] | >95%[1] |
| Enzalutamide | AR Antagonist | Androgen Receptor | N/A | N/A | N/A |
| ARD-61 | PROTAC | Androgen Receptor | VHL | ~8.0 nM (LNCaP cells)[4] | >90%[4] |
| ARD-69 | PROTAC | Androgen Receptor | VHL | ~0.76 nM (VCaP cells) | >95% |
| ARD-266 | PROTAC | Androgen Receptor | VHL | 0.2-1 nM[6] | >95%[6] |
Confirming the Mechanism of Action: The VHL Knockdown Experiment
To definitively establish that this compound's AR degradation activity is mediated by VHL, researchers perform VHL knockdown experiments. By reducing the cellular levels of VHL using techniques like endoribonuclease-prepared siRNA (esiRNA), the ability of this compound to degrade AR should be significantly diminished.
Experimental Workflow: VHL Knockdown and AR Degradation Analysis
The following diagram illustrates the typical workflow for a VHL knockdown experiment to validate the mechanism of action of a VHL-recruiting PROTAC.
Caption: Workflow for VHL knockdown experiment.
Expected Outcome and Data Interpretation
In cells treated with control esiRNA, this compound is expected to induce robust degradation of AR. Conversely, in cells where VHL has been knocked down, the AR-degrading activity of this compound should be significantly attenuated, as the necessary E3 ligase is no longer available to be recruited to the AR. Enzalutamide's activity, being independent of VHL, should not be affected by VHL knockdown.
Table 2: Effect of VHL Knockdown on AR Degradation by this compound
| Cell Line | Treatment | VHL Status | AR Protein Level (relative to control) |
| VCaP | Vehicle | Wild-Type | 100% |
| VCaP | This compound (100 nM) | Wild-Type | <5%[1] |
| VCaP | Vehicle | VHL Knockdown | 100% |
| VCaP | This compound (100 nM) | VHL Knockdown | Significantly higher than in Wild-Type[1][8] |
| VCaP | Enzalutamide | Wild-Type | No significant degradation |
| VCaP | Enzalutamide | VHL Knockdown | No significant degradation |
Note: The exact percentage of AR degradation in VHL knockdown cells can vary depending on the efficiency of the knockdown.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound-mediated AR degradation.
Caption: this compound signaling pathway.
Experimental Protocols
VHL Knockdown in VCaP Cells using esiRNA
This protocol is a generalized procedure based on common laboratory practices and information from related studies.[1][8] Optimization is recommended for specific experimental conditions.
Materials:
-
VCaP cells
-
VHL esiRNA (e.g., from a commercial supplier)
-
Control esiRNA (e.g., targeting a non-mammalian gene like Firefly Luciferase)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium for VCaP cells
-
6-well plates
-
This compound, Enzalutamide, and vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: The day before transfection, seed VCaP cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
esiRNA-Lipid Complex Formation:
-
For each well, dilute a specific amount of VHL esiRNA or control esiRNA (e.g., 50-100 nM final concentration) in Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted esiRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the esiRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator to allow for VHL protein knockdown.
-
Treatment: After the 48-hour knockdown period, replace the medium with fresh medium containing this compound (e.g., 100 nM), enzalutamide, or the vehicle control.
-
Cell Lysis and Protein Analysis: After the desired treatment duration (e.g., 12-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer. Determine protein concentration, and analyze the levels of AR, VHL, and a loading control by Western blotting.
Western Blot Analysis of AR Degradation
Procedure:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, VHL, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software. Normalize the AR and VHL band intensities to the loading control.
Conclusion
The experimental evidence from VHL knockdown studies unequivocally confirms that the mechanism of action of this compound is dependent on the recruitment of the VHL E3 ubiquitin ligase to induce the degradation of the Androgen Receptor. This targeted degradation approach distinguishes this compound and similar PROTACs from traditional AR antagonists like enzalutamide, offering a promising strategy to overcome mechanisms of drug resistance in prostate cancer. This guide provides researchers with a framework for understanding and experimentally validating the VHL-dependent activity of this compound and other emerging protein degraders.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ARCC-4: A Comparative Analysis of Cross-Reactivity with Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ARCC-4, a potent and selective Androgen Receptor (AR) PROTAC® (Proteolysis Targeting Chimera) degrader, with other key nuclear hormone receptors. The data presented herein is derived from preclinical studies to inform on the selectivity of this compound.
Executive Summary
This compound is a heterobifunctional molecule that induces the degradation of the Androgen Receptor by hijacking the ubiquitin-proteasome system.[1][2][3] It is composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This targeted protein degradation approach offers a promising therapeutic strategy for prostate cancer, including models resistant to conventional AR antagonists like enzalutamide.[1] A critical aspect of its therapeutic potential is its selectivity. Experimental data indicates that this compound is highly selective for the Androgen Receptor, with no significant off-target degradation of the Glucocorticoid Receptor (GR) or Estrogen Receptor (ER) at effective concentrations. A modest, concentration-dependent effect on the Progesterone Receptor (PR) was observed at high concentrations, which was not apparent at lower concentrations that still induce robust AR degradation.[1]
Comparative Selectivity Profile of this compound
The selectivity of this compound was evaluated by assessing its impact on the protein levels of other nuclear hormone receptors with similar homology to AR, namely the Glucocorticoid Receptor (GR), Estrogen Receptor (ER), and Progesterone Receptor (PR).
| Hormone Receptor | Effect of this compound (1 µM) | Effect of this compound (at concentrations effective for AR degradation) |
| Androgen Receptor (AR) | >95% degradation | Potent degradation (DC50 = 5 nM)[2] |
| Glucocorticoid Receptor (GR) | No effect on protein levels[1] | No significant effect |
| Estrogen Receptor (ER) | No effect on protein levels[1] | No significant effect |
| Progesterone Receptor (PR-A/B) | Modest decrease in protein levels[1] | No effect on protein levels[1] |
Table 1: Summary of this compound cross-reactivity with other hormone receptors based on protein degradation assays.
Experimental Methodologies
Cell-Based Receptor Degradation Assay
To assess the selectivity of this compound, the T47D breast cancer cell line, which endogenously expresses AR, ER, PR, and GR, was utilized.
-
Cell Culture: T47D cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated with varying concentrations of this compound, including a high concentration of 1 µM and lower concentrations known to effectively degrade AR.
-
Protein Level Analysis: Following treatment, whole-cell lysates were prepared. The protein levels of the Androgen Receptor, Glucocorticoid Receptor, Estrogen Receptor, and Progesterone Receptor (isoforms A and B) were determined, typically by Western blotting. This technique allows for the quantification of specific proteins and thus a direct measure of degradation.
-
Data Analysis: The protein levels in this compound-treated cells were compared to those in vehicle-treated control cells to determine the percentage of degradation or any change in receptor levels.
This methodology directly evaluates the primary pharmacodynamic effect of a PROTAC degrader—the reduction in the target protein's cellular concentration. The observation that GR and ER levels are unaffected, and PR levels are only impacted at concentrations well above those required for AR degradation, supports the high selectivity of this compound.[1]
Mechanism of Action and Signaling Pathway
This compound functions by inducing the formation of a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound induced degradation of the Androgen Receptor.
Experimental Workflow for Selectivity Screening
The process for evaluating the cross-reactivity of a PROTAC degrader like this compound follows a systematic workflow to ensure robust and reliable data.
Caption: Workflow for assessing the selectivity of this compound.
References
ARCC-4 In Vivo Anti-Tumor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-tumor activity of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader. While in vivo efficacy data for this compound is not publicly available, this document summarizes its demonstrated in vitro advantages and compares them against the established in vivo anti-tumor activity of the standard-of-care AR inhibitor, enzalutamide, and other next-generation AR degraders, bavdegalutamide (ARV-110) and ARV-766.
Executive Summary
This compound is a promising AR degrader that has demonstrated superior activity over enzalutamide in cellular models of prostate cancer.[1][2][3] It effectively degrades the androgen receptor, including clinically relevant mutants, and maintains its activity in high androgen environments. However, a critical gap exists in the publicly available preclinical data regarding its in vivo anti-tumor efficacy. This guide presents the available in vitro data for this compound alongside the in vivo performance of key comparator molecules to offer a comprehensive perspective for researchers in the field.
Mechanism of Action: AR Degradation via PROTAC Technology
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It links the androgen receptor to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[4][5][6] This mechanism of action is distinct from traditional inhibitors like enzalutamide, which only block AR signaling.
Figure 1: Mechanism of action of this compound as an AR-targeting PROTAC.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and its comparators.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) - Proliferation | Citation(s) |
| This compound | AR | VCaP | 5 | >95 | More potent than Enzalutamide | [1][5] |
| Enzalutamide | AR (Inhibitor) | VCaP | N/A | N/A | Less potent than this compound | [1] |
| Bavdegalutamide (ARV-110) | AR | VCaP | <1 | >95 | Not specified | [7][8] |
| ARV-766 | AR | VCaP | <1 | >94 | Not specified |
Note: DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation.
Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| Enzalutamide | LNCaP-AR Xenograft | 10 mg/kg/day, p.o. | Tumor Regression | [9] |
| Enzalutamide | 22RV1-CRPCa Xenograft | 20 mg/kg/day, i.p. | ~15% | [10] |
| Bavdegalutamide (ARV-110) | VCaP Xenograft (Enzalutamide-resistant) | 3 or 10 mg/kg, p.o. | 70% and 60% respectively | [8] |
| ARV-766 | VCaP Xenograft (Enzalutamide-insensitive) | 1, 3, 10 mg/kg/day | 34%, 74%, 98% respectively |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo anti-tumor activity studies in prostate cancer xenograft models.
General Xenograft Model Protocol
A generalized workflow for assessing the in vivo efficacy of anti-tumor compounds in a prostate cancer xenograft model is depicted below.
Figure 2: General workflow for a prostate cancer xenograft study.
Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[11][12]
-
VCaP: A human prostate cancer cell line that overexpresses the androgen receptor.
-
22RV1: A human prostate carcinoma cell line that expresses both full-length AR and AR-V7 splice variants, often used to model castration-resistant prostate cancer (CRPC).[10]
Animal Models:
Tumor Implantation:
-
Prostate cancer cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.[11][13]
Treatment Administration:
-
Enzalutamide: Administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10-50 mg/kg daily.[9][10][14]
-
Bavdegalutamide (ARV-110): Administered orally at doses of 1-10 mg/kg daily.[8]
-
ARV-766: Administered orally at doses of 1-10 mg/kg daily.
Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic markers, such as AR protein levels in the tumor tissue, can be assessed by Western blot or immunohistochemistry.
Discussion and Future Directions
The available in vitro data strongly suggest that this compound is a highly potent degrader of the androgen receptor with significant potential to overcome resistance mechanisms to current AR-targeted therapies.[1][2][3] Its ability to degrade AR mutants and function in high androgen environments are key advantages over enzalutamide.
However, the lack of in vivo data for this compound is a significant limitation in making a direct comparison of its anti-tumor activity with other AR-targeting agents. Future preclinical studies should focus on evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in relevant prostate cancer xenograft models. Such studies are essential to validate the promising in vitro findings and to support its potential advancement into clinical development. Researchers are encouraged to investigate the in vivo properties of this compound to fully understand its therapeutic potential in the treatment of prostate cancer.
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]
- 3. metaphactory [semopenalex.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cienciavida.org [cienciavida.org]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ARCC-4: A Comparative Analysis of its Efficacy on Wild-Type vs. Mutant Androgen Receptors
For Immediate Release
A novel proteolysis-targeting chimera (PROTAC), ARCC-4, demonstrates high potency in degrading both wild-type (WT) and clinically relevant mutant forms of the androgen receptor (AR), offering a promising therapeutic strategy for overcoming drug resistance in prostate cancer. This guide provides a comprehensive comparison of this compound's effects on WT versus mutant AR, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
The androgen receptor is a key driver of prostate cancer progression. While therapies targeting AR, such as enzalutamide, are initially effective, the development of resistance, often through mutations in the AR gene, is a major clinical challenge. This compound, an enzalutamide-based PROTAC, hijacks the cell's natural protein disposal system to specifically target and degrade the AR protein. This mechanism of action proves effective not only against the wild-type receptor but also against mutants that confer resistance to traditional AR inhibitors.
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between AR and the E3 ligase, leading to the polyubiquitination of AR and its subsequent degradation by the proteasome.[1][2] This event-driven pharmacology allows for the catalytic degradation of multiple AR protein copies by a single this compound molecule.
Caption: this compound facilitates the degradation of the Androgen Receptor.
Quantitative Comparison of this compound's Efficacy
This compound demonstrates potent degradation of wild-type AR with a half-maximal degradation concentration (DC50) in the low nanomolar range and achieves near-complete protein degradation (Dmax).[1][3] While specific DC50 values for each mutant are not available in the reviewed literature, dose-response studies show that this compound effectively degrades a panel of clinically relevant AR mutants that are known to confer resistance to enzalutamide.[2]
| Parameter | Wild-Type AR | Mutant AR (General) | Reference |
| DC50 | 5 nM | Effective at nanomolar concentrations | [1][3] |
| Dmax | >95% | Significant degradation observed | [1][2] |
| Compound | Target | IC50 (Binding Affinity) | Reference |
| This compound | Wild-Type AR | 36 nM | [2] |
| Enzalutamide | Wild-Type AR | 70 nM | [2] |
Efficacy Against Clinically Relevant AR Mutants
This compound has been shown to be effective against several AR mutants that are associated with the development of castration-resistant prostate cancer (CRPC) and resistance to second-generation anti-androgens.
-
F876L: This mutation turns enzalutamide into an agonist. This compound, however, can still effectively degrade the AR-F876L mutant protein.[2]
-
T877A: This mutation can be activated by other steroid hormones and some anti-androgens. This compound is capable of degrading the AR-T877A mutant.[2]
-
H874Y, M896V, L702H: These are other clinically observed mutations that can lead to therapy resistance. This compound demonstrates degradation of AR harboring these mutations as well.[2]
A dose-response study in HEK293T cells overexpressing either wild-type or mutant AR showed that this compound induced degradation of all tested mutants (T877A, H874Y, F876L, L702H, and M896V) in a concentration-dependent manner, similar to its effect on wild-type AR.[2] This indicates that the binding of the enzalutamide portion of this compound is still sufficient to enable the recruitment of the VHL E3 ligase and subsequent degradation, even with mutations that affect the binding of enzalutamide alone.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for AR Degradation
This protocol is used to quantify the amount of AR protein in cell lysates following treatment with this compound.
References
Independent Review of ARCC-4 Data: A Comparative Guide for Researchers
For Immediate Release
Palo Alto, CA – In the landscape of advanced prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. This guide provides an objective comparison of the published preclinical data for ARCC-4, a potent androgen receptor PROTAC (Proteolysis Targeting Chimera) degrader, with the established AR inhibitor enzalutamide and the clinical-stage PROTAC degrader bavdegalutamide (ARV-110). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the available data.
Disclaimer: To date, no independent validation studies of the published data on this compound have been identified in the public domain. The data presented herein for this compound is based on the initial publication by Salami J, et al. in Communications Biology (2018).[1][2][3]
Performance Comparison of Androgen Receptor-Targeted Therapies
The following tables summarize the quantitative data from preclinical and clinical studies to compare the efficacy of this compound, enzalutamide, and bavdegalutamide.
| Preclinical Performance Metrics | This compound | Enzalutamide | Bavdegalutamide (ARV-110) | Source |
| Mechanism of Action | AR Degradation (VHL E3 Ligase) | AR Inhibition | AR Degradation (Cereblon E3 Ligase) | [1][4] |
| Degradation (DC50) | ~5 nM (in VCaP cells) | Not Applicable | < 1 nM (in all cell lines tested) | [1] |
| Maximal Degradation (Dmax) | >95% | Not Applicable | Not specified | [1] |
| Anti-proliferative IC50 (VCaP cells) | Lower than enzalutamide | Higher than this compound | More potent than enzalutamide | [5] |
| Activity against AR mutants (e.g., F876L, T877A) | Effective degradation | Reduced efficacy | Effective degradation of most clinically relevant mutants | [1][6] |
| Activity in high androgen environment | Retains anti-proliferative effect | No activity | Not specified | [1][2][3] |
| Clinical Performance Metrics (Metastatic Castration-Resistant Prostate Cancer - mCRPC) | This compound | Enzalutamide | Bavdegalutamide (ARV-110) | Source |
| Clinical Development Stage | Preclinical | Approved | Phase 1/2 Clinical Trials | [4] |
| PSA50 Response Rate | Not Applicable | Varies by clinical setting | 16% overall; 46% in patients with AR T878A/S and/or H875Y mutations | [7] |
| RECIST Partial Response | Not Applicable | Varies by clinical setting | 2 confirmed partial responses in patients with AR T878A/S and/or H875Y mutations | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Mechanism of action for this compound, a PROTAC that induces degradation of the Androgen Receptor.
Caption: Experimental workflow for Western blot analysis of AR protein degradation.
Caption: Logical comparison of the mechanisms of action for this compound and Enzalutamide.
Experimental Protocols
The following are summaries of key experimental protocols from the Salami et al. (2018) publication.
Cell Culture:
-
Prostate cancer cell lines (VCaP, LNCaP) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For experiments involving hormonal stimulation, cells were cultured in phenol red-free RPMI-1640 with 10% charcoal-stripped serum (CSS) to deplete endogenous androgens.
Western Blotting for AR Degradation:
-
Cells were seeded and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing the indicated concentrations of this compound, enzalutamide, or vehicle control (DMSO).
-
Following treatment for the specified duration (e.g., 2-24 hours), cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against AR overnight at 4°C. A primary antibody against a loading control (e.g., tubulin or GAPDH) was also used.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities were quantified using densitometry software.
Cell Proliferation Assay:
-
Cells were seeded in 96-well plates in RPMI-1640 with 10% CSS.
-
After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or enzalutamide) and a synthetic androgen (e.g., R1881) to stimulate proliferation.
-
Cells were incubated for a period of 6 days.
-
Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.
-
Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The published data on this compound demonstrates its potential as a potent degrader of the androgen receptor, showing advantages over the inhibitor enzalutamide in preclinical models, particularly against certain AR mutations and in high-androgen environments.[1][2][3] However, the lack of independent validation of these findings is a significant consideration.
The emergence of clinical-stage AR degraders like bavdegalutamide (ARV-110) provides a valuable benchmark for the therapeutic potential of this class of molecules.[7][8] The clinical data for bavdegalutamide, showing activity in a heavily pretreated patient population, underscores the promise of the PROTAC approach in overcoming resistance to existing AR-targeted therapies.[7][8]
Further research, including independent replication of the this compound data and head-to-head preclinical studies with newer generation degraders, is warranted to fully elucidate its comparative efficacy and potential as a therapeutic agent.
References
- 1. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 2. a-z.lu [a-z.lu]
- 3. [PDF] Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance | Semantic Scholar [semanticscholar.org]
- 4. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
ARCC-4: A Paradigm Shift in Androgen Receptor Degradation for Prostate Cancer Therapy
A Comparative Analysis of ARCC-4 Versus Current Therapeutic Standards
For researchers and drug development professionals vested in the future of oncology, the emergence of targeted protein degradation offers a promising frontier. This guide provides a comprehensive comparison of this compound, a novel Proteolysis Targeting Chimera (PROTAC), against current standard-of-care therapies for androgen receptor (AR)-driven prostate cancer, including enzalutamide, abiraterone, and docetaxel. Through a detailed examination of its mechanism, supported by experimental data and protocols, we aim to illuminate the therapeutic potential of this compound.
Mechanism of Action: Beyond Inhibition to Elimination
Unlike traditional inhibitors that merely block the function of a target protein, this compound is designed to trigger the complete degradation of the androgen receptor.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the AR, marking it for destruction by the cell's natural disposal system, the proteasome.[1][3] This "event-driven" pharmacology presents a significant advantage over the "occupancy-driven" mechanism of inhibitors like enzalutamide, which require continuous high concentrations to maintain their therapeutic effect.[2]
References
- 1. Androgen receptor degradation by the proteolysis-targeting chimera this compound outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARCC 4 | Androgen Receptor PROTAC Degrader | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ARCC-4
Essential guidelines for the safe handling and disposal of the PROTAC androgen receptor degrader ARCC-4, ensuring laboratory safety and regulatory compliance for researchers and drug development professionals.
As a potent and selective androgen receptor (AR) degrader, this compound is a valuable tool in prostate cancer research. However, its cytotoxic nature necessitates strict adherence to proper disposal procedures to minimize environmental impact and ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the known properties of its components and general best practices for handling cytotoxic research chemicals.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed to mitigate potential hazards, including reproductive toxicity and organ damage upon prolonged exposure, as indicated by the safety data for its component, enzalutamide.[1][2] Furthermore, its aquatic toxicity necessitates preventing release into the environment.[2]
1. Segregation and Labeling:
-
All waste contaminated with this compound, including unused stock solutions, cell culture media, pipette tips, gloves, and other disposable labware, must be segregated from general laboratory waste.[3][4]
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[4] The containers should be marked with a "Cytotoxic Waste" or "Hazardous Chemical Waste" label.[3]
2. Waste Collection:
-
Solid Waste: Place all contaminated solid materials, such as gloves, gowns, and plasticware, into a designated cytotoxic waste bag within a rigid, puncture-proof container.[3][5]
-
Liquid Waste: Collect all liquid waste containing this compound, including old media and unused solutions, in a sealed, leak-proof, and chemically resistant container. Do not discharge any liquid waste containing this compound into the sewer system.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[4]
3. Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.[1][6] This is typically arranged through your institution's Environmental Health and Safety (EHS) office.
-
Incineration or chemical neutralization are the recommended methods for the final disposal of cytotoxic waste.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity.
| Parameter | Value | Cell Lines | Reference |
| DC50 | 5 nM | VCaP and LNCaP | |
| Dmax | >98% (at 12h) | VCaP and LNCaP |
Experimental Protocols
Detailed experimental protocols for working with this compound are crucial for reproducible results and safety. The following methodologies are based on published research.
Cell-Based Androgen Receptor (AR) Degradation Assay:
-
Cell Culture: Culture prostate cancer cell lines (e.g., VCaP, LNCaP) in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 12 or 24 hours).
-
Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an appropriate detection system.
-
-
Quantification: Densitometrically quantify the AR protein bands and normalize to the loading control to determine the extent of degradation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: Mechanism of this compound induced protein degradation.
Caption: Western blot workflow for AR degradation.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling ARCC-4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ARCC-4, a potent and selective androgen receptor (AR) PROTAC® degrader. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Compound Information and Hazard Identification
This compound is a high-potency research compound designed to induce the degradation of the androgen receptor.[1][2][3] As with any potent, biologically active small molecule, it should be handled with care, assuming it may be toxic, irritant, and/or have unknown long-term health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅₃H₅₆F₃N₇O₇S₂ |
| Molecular Weight | 1024.18 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO up to 100 mM[3] |
| CAS Number | 1973403-00-7[1] |
| Storage | Store at -20°C[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following table summarizes the minimum required PPE.
Required Personal Protective Equipment (PPE)
| Area of Protection | Required Equipment | Specifications |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | ASTM D6978 tested. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. |
| Body Protection | Impermeable, disposable lab coat with knit cuffs | To be worn over personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | If weighing or handling powder outside of a fume hood, a fit-tested N95 respirator or higher is required. |
Operational Plan: Handling and Experimental Workflow
Preparation of Stock Solutions
-
Preparation: All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing: Use an analytical balance within the fume hood. Use anti-static weighing dishes.
-
Dissolving: Add the desired volume of DMSO to the vial containing the this compound powder. Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound from preparation to disposal.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (e.g., unused solutions, cell media) | Collect in a sealed, labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
Emergency Procedures
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with absorbent pads. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean: Wearing appropriate PPE, clean the spill area with a suitable decontaminating solution.
-
Dispose: Collect all cleanup materials in a hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
This compound Mechanism of Action: Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that brings about the degradation of the Androgen Receptor (AR). It is composed of a ligand for AR, a linker, and a ligand for an E3 ubiquitin ligase (VHL).[3]
Caption: Mechanism of this compound induced degradation of the Androgen Receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
